DAPTAD Provides 10-Fold Higher ESI-MS/MS Signal Intensity Than PTAD for 25-Hydroxyvitamin D3 Derivatization
In a direct head-to-head comparison, the signal intensity of DAPTAD-derivatized 25-hydroxyvitamin D3 [25(OH)D3] was approximately 10-fold higher than that of PTAD-derivatized 25(OH)D3 under equivalent LC/ESI-MS/MS conditions [1]. Additionally, DAPTAD derivatization increased the signal intensity by approximately 100-fold relative to the underivatized metabolite [1]. The dimethylamino group enhances proton affinity, facilitating efficient gas-phase protonation in positive-ion ESI mode, which is the dominant ionization mechanism for vitamin D adducts.
| Evidence Dimension | ESI-MS/MS signal intensity of derivatized 25(OH)D3 |
|---|---|
| Target Compound Data | 100-fold increase over underivatized; 10-fold higher than PTAD derivative |
| Comparator Or Baseline | PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) derivative; underivatized 25(OH)D3 |
| Quantified Difference | 10-fold signal superiority over PTAD; 100-fold over underivatized |
| Conditions | LC/ESI-MS/MS with selected reaction monitoring (SRM) mode; vitamin D metabolites in plasma/serum |
Why This Matters
This signal enhancement directly translates to higher sensitivity, enabling analysis of sample volumes as low as 2.65 µL (neonatal dried blood spots) and detection of trace vitamin D metabolites in clinical specimens where PTAD-based methods would require larger sample volumes or fail to detect low-abundance analytes.
- [1] Reagent kit and method for derivatizing and quantifying vitamin D using a mass spectrometer. US Patent 11193948B2. Published 2021. View Source
